

Technical Support Center: Avibactam-Based Combination Therapy Experiments

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Compound of Interest				
Compound Name:	Avibactam			
Cat. No.:	B601228	Get Quote		

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Avibactam**-based combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Avibactam?

Avibactam is a non-β-lactam β-lactamase inhibitor.[1][2] Unlike traditional β-lactamase inhibitors, it has a novel diazabicyclooctane structure.[3] Its primary mechanism involves the covalent acylation of the active site serine of a broad spectrum of serine β-lactamases, including Class A (like KPCs and other ESBLs), Class C (AmpC), and some Class D (OXAtype) enzymes.[2][4] This forms a stable, but reversible, acyl-enzyme complex, effectively inactivating the β-lactamase and protecting the partner β-lactam antibiotic from hydrolysis.[2][5] This allows the partner antibiotic, such as ceftazidime, to bind to its target penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis.[1]

Q2: Which β -lactamases are not inhibited by **Avibactam**?

Avibactam is not active against metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP types, because these enzymes utilize zinc ions instead of a serine residue in their active site for catalysis.[4] It is also generally not effective against Acinetobacter OXA-type carbapenemases. [4]



Q3: What are the common partner antibiotics for Avibactam in combination therapy?

Avibactam is most commonly combined with ceftazidime.[2] Other combinations that have been explored or are in development include those with aztreonam and ceftaroline fosamil.[2] The combination of ceftazidime/**avibactam** with aztreonam has shown promise against infections caused by MBL-producing Enterobacterales.[6][7][8]

Q4: What are the primary resistance mechanisms to **Avibactam**-based therapies?

Resistance to **Avibactam**-based therapies can emerge through several mechanisms:

- β-Lactamase-Related Amino Acid Substitutions: Mutations in the active site of β-lactamases, such as KPC enzymes, can reduce the binding affinity of **Avibactam**, leading to decreased inhibition.[9]
- Changes in Membrane Permeability: Mutations or decreased expression of porin genes (e.g., OmpK35 and OmpK36 in Klebsiella pneumoniae) can limit the entry of the drug into the bacterial cell.[4]
- Overexpression of Efflux Pumps: Increased activity of efflux pumps can actively transport the drug out of the cell, reducing its intracellular concentration.

Troubleshooting Guide

Problem 1: My **Avibactam** combination therapy is showing reduced or no efficacy against a previously susceptible isolate.

- Possible Cause 1: Development of Resistance. The isolate may have developed resistance during the experiment or through prior exposure. This is a known phenomenon, with resistance sometimes emerging within 10-19 days of therapy.[10]
 - Troubleshooting Step:
 - Sequence the β-lactamase gene: Look for mutations known to confer resistance.
 - Perform gene expression analysis: Check for upregulation of efflux pumps or downregulation of porins.[4][9]



- Repeat MIC testing: Confirm the shift in susceptibility.
- Possible Cause 2: Suboptimal Dosing or Infusion Strategy. The concentration of Avibactam
 or the partner drug may be insufficient to inhibit the target enzymes effectively.
 - Troubleshooting Step:
 - Review dosing regimen: In in vivo models, ensure the dosing simulates human pharmacokinetic profiles. Ceftazidime and avibactam have complementary half-lives of about 2 hours, making a fixed-dose ratio suitable.[11]
 - Consider continuous infusion: Studies have shown that continuous or prolonged infusions can enhance bacterial killing and suppress resistance compared to intermittent bolus dosing.[6][7]

Problem 2: I am observing inconsistent results in my in vitro synergy assays (e.g., checkerboard or time-kill assays).

- Possible Cause 1: Inappropriate Drug Concentrations. The range of concentrations tested may not be optimal for detecting synergy.
 - Troubleshooting Step:
 - Expand the concentration range: Test a broader range of dilutions for both Avibactam and the partner antibiotic in your checkerboard assay.[12]
 - Fix Avibactam concentration: For some assays, using a fixed concentration of Avibactam (e.g., 4 mg/L) while varying the concentration of the partner antibiotic can provide clearer results.[13]
- Possible Cause 2: Staggered vs. Simultaneous Administration in Time-Kill Assays. The timing of drug addition can impact the observed effect.
 - Troubleshooting Step:
 - Administer drugs simultaneously: Research indicates that simultaneous administration
 of Avibactam and its partner antibiotic generally results in better bacterial killing than
 staggered administration.[6][7]



Quantitative Data Summary

Table 1: In Vitro Efficacy of Ceftazidime-**Avibactam** against Enterobacteriaceae and P. aeruginosa

Organism Family	Avibactam Concentration (mg/L)	Ceftazidime MIC50 (mg/L)	Ceftazidime MIC90 (mg/L)
Enterobacteriaceae	1	≤4	_
4	≤4		
P. aeruginosa	4	≤8	
8-16	Effective concentrations		-

Data adapted from in vitro checkerboard assays.[12]

Table 2: Clinical Outcomes of Ceftazidime-**Avibactam** (CZA) Combination Therapy vs. Monotherapy for Carbapenem-Resistant Gram-Negative Infections

Outcome	Risk Ratio (RR)	95% Confidence Interval (CI)	Significance
30-Day Mortality	0.91	0.71 - 1.18	Not Significant
In-Hospital Mortality	1.00	0.79 - 1.27	Not Significant
Clinical Cure Rate	0.95	0.84 - 1.08	Not Significant
Microbiological Eradication	1.15	1.00 - 1.32	Borderline Significant

Based on a meta-analysis of 25 studies.[14]

Experimental Protocols



Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on CLSI and ISO guidelines.[12][13]

- Prepare Stock Solutions: Reconstitute Ceftazidime and Avibactam in sterile water to a high concentration stock solution (e.g., 5,120 mg/L).
- Prepare Drug Dilutions: Perform serial two-fold dilutions of the antibiotics in Mueller-Hinton broth in a 96-well microtiter plate. For combination testing, **Avibactam** can be used at a fixed concentration (e.g., 4 mg/L).
- Prepare Bacterial Inoculum: Culture the bacterial isolate overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Inoculate Plate: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate: Incubate the plate at 35-37°C for 16-20 hours.
- Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

- Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
 Serially dilute one antibiotic (e.g., Ceftazidime) along the x-axis and the other (e.g.,
 Avibactam) along the y-axis.
- Inoculation: Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
- Incubation: Incubate the plate under appropriate conditions.
- Data Analysis: After incubation, determine the MIC of each drug alone and in combination.
 Calculate the Fractional Inhibitory Concentration (FIC) index:



 FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Synergy: FIC Index ≤ 0.5

Indifference: 0.5 < FIC Index ≤ 4

Antagonism: FIC Index > 4

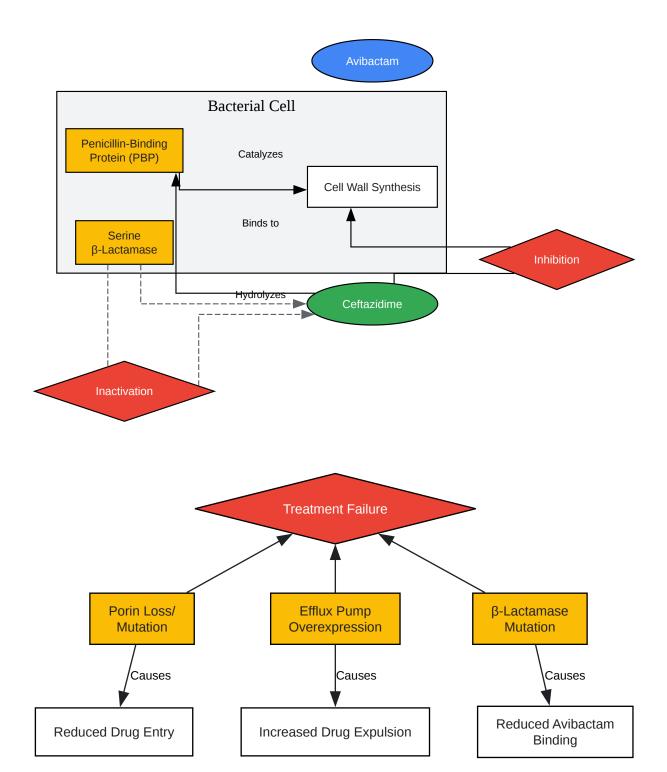
Time-Kill Assay

• Prepare Cultures: Grow bacterial cultures to the logarithmic phase in a suitable broth.

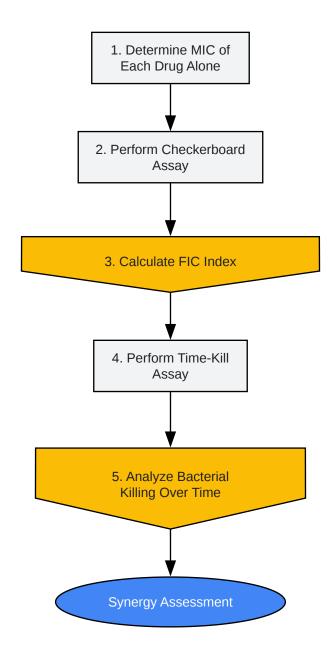
- Drug Exposure: Add the antibiotics at desired concentrations (e.g., 1x or 2x the MIC) to the bacterial cultures. Include a growth control without antibiotics.
- Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
- Quantify Viable Bacteria: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL versus time.
 - Bactericidal activity is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[13]
 - Synergy is often defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizations









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Troubleshooting & Optimization





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